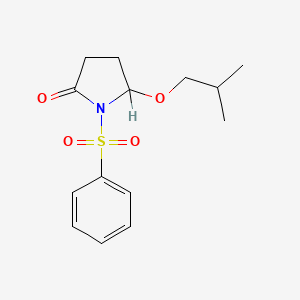
5-(2-Methylpropoxy)-1-(phenylsulfonyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylpropoxy)-1-(phenylsulfonyl)-2-pyrrolidinone is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring substituted with a phenylsulfonyl group and a 2-methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropoxy)-1-(phenylsulfonyl)-2-pyrrolidinone typically involves the reaction of a pyrrolidinone derivative with a phenylsulfonyl chloride and a 2-methylpropoxy group under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpropoxy)-1-(phenylsulfonyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
5-(2-Methylpropoxy)-1-(phenylsulfonyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Methylpropoxy)-1-(phenylsulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidinone ring may also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methylpropoxy)-1-(phenylsulfonyl)-2-pyrrolidinone: shares structural similarities with other pyrrolidinone derivatives, such as N-phenylsulfonyl-2-pyrrolidinone and 5-(2-Methylpropoxy)-2-pyrrolidinone.
Phenylsulfonyl derivatives: Compounds like phenylsulfonyl chloride and phenylsulfonyl hydrazide have similar functional groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
111711-90-1 |
|---|---|
Molecular Formula |
C14H19NO4S |
Molecular Weight |
297.37 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-(2-methylpropoxy)pyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO4S/c1-11(2)10-19-14-9-8-13(16)15(14)20(17,18)12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3 |
InChI Key |
NBJAYTQYIFOZRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


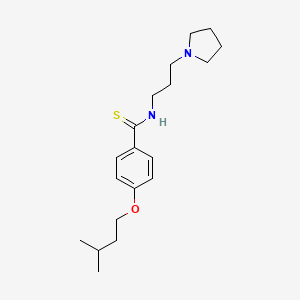
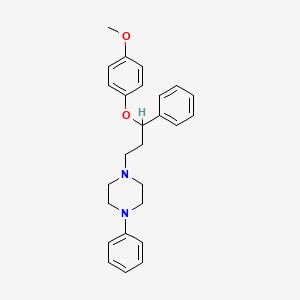
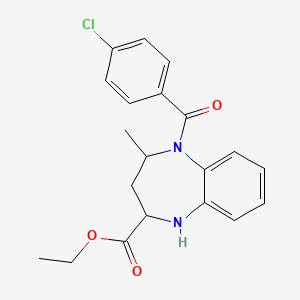

![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)
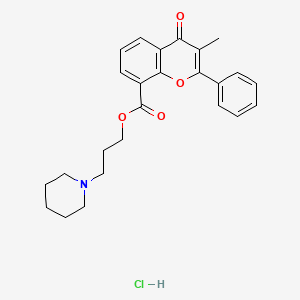
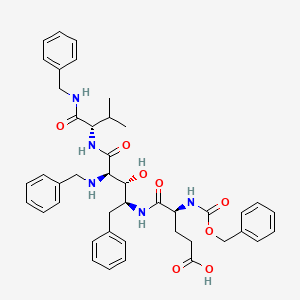
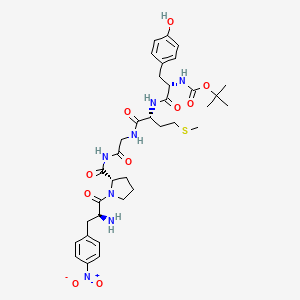
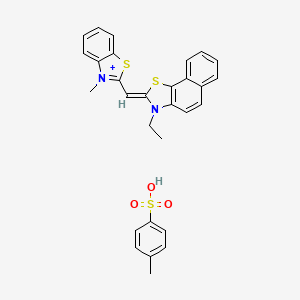

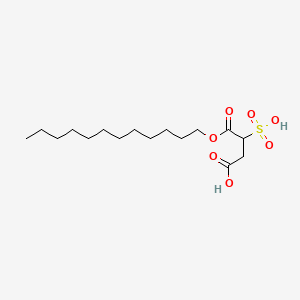
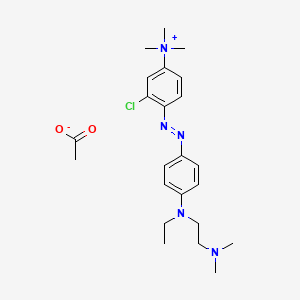

![1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one](/img/structure/B12714166.png)
